molecular formula C12H10O2S B12163724 S-(4-methylphenyl) furan-2-carbothioate

S-(4-methylphenyl) furan-2-carbothioate

Cat. No.: B12163724
M. Wt: 218.27 g/mol
InChI Key: LGMDWAVLRZKTPT-UHFFFAOYSA-N
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Description

S-(4-methylphenyl) furan-2-carbothioate: is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carbothioate group attached to a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-methylphenyl) furan-2-carbothioate typically involves the reaction of 4-methylphenyl thiol with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The general reaction scheme is as follows:

4-methylphenyl thiol+furan-2-carbonyl chlorideS-(4-methylphenyl) furan-2-carbothioate+HCl\text{4-methylphenyl thiol} + \text{furan-2-carbonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methylphenyl thiol+furan-2-carbonyl chloride→S-(4-methylphenyl) furan-2-carbothioate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-methylphenyl) furan-2-carbothioate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the carbothioate group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

    Reduction: Lithium aluminum hydride, in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols, in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-(4-methylphenyl) furan-2-carbothioate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential antimicrobial properties. Furan derivatives have shown activity against various bacterial strains, making them candidates for the development of new antibiotics.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of infections and inflammatory diseases. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.

Industry: this compound is used in the production of specialty chemicals, including dyes and fragrances. Its unique chemical structure allows for the development of products with specific properties.

Mechanism of Action

The mechanism of action of S-(4-methylphenyl) furan-2-carbothioate involves its interaction with biological targets, such as enzymes and receptors. The furan ring and carbothioate group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

    Methyl 2-thiofuroate: Another furan derivative with a similar structure but different substituents.

    Furan-2-carbothioic acid S-methyl ester: Shares the furan ring and carbothioate group but lacks the 4-methylphenyl substituent.

Uniqueness: S-(4-methylphenyl) furan-2-carbothioate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. This substituent may enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

S-(4-methylphenyl) furan-2-carbothioate

InChI

InChI=1S/C12H10O2S/c1-9-4-6-10(7-5-9)15-12(13)11-3-2-8-14-11/h2-8H,1H3

InChI Key

LGMDWAVLRZKTPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=CC=CO2

Origin of Product

United States

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